6-Methoxy-4-vinylquinoline-3-carbonitrile
Overview
Description
6-Methoxy-4-vinylquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Methoxy-4-vinylquinoline-3-carbonitrile involves the reaction of 6-methoxy-4-vinylquinoline with cyanogen bromide in the presence of a base . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-vinylquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Methoxy-4-vinylquinoline-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action of 6-Methoxy-4-vinylquinoline-3-carbonitrile is not well-documented. as a quinoline derivative, it is likely to interact with various biological targets, including enzymes and receptors. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline-3-carbonitrile: Lacks the vinyl group present in 6-Methoxy-4-vinylquinoline-3-carbonitrile.
4-Vinylquinoline-3-carbonitrile: Lacks the methoxy group present in this compound.
Quinoline-3-carbonitrile: Lacks both the methoxy and vinyl groups.
Uniqueness
This compound is unique due to the presence of both the methoxy and vinyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can be modified to create a wide range of derivatives with potentially diverse applications.
Properties
IUPAC Name |
4-ethenyl-6-methoxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-3-11-9(7-14)8-15-13-5-4-10(16-2)6-12(11)13/h3-6,8H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMXWYGJPOKJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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